Methyl 4-methyl-6-(piperidin-1-yl)nicotinate
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Overview
Description
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 4-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Piperidine derivatives: Compounds like piperine and evodiamine, which exhibit various biological activities.
Uniqueness
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on various research findings.
Chemical Structure and Synthesis
This compound is classified as a derivative of nicotinic acid, with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring at the 6-position of the nicotinic acid, which enhances its pharmacological properties.
Synthesis Process:
The synthesis typically involves the esterification of 4-methyl-6-(piperidin-1-yl)nicotinic acid with methanol, often catalyzed by strong acids under reflux conditions. This method ensures high yield and purity of the final product.
Biological Activity
This compound exhibits notable biological activities primarily due to its interaction with neurotransmitter systems. Key areas of research into its biological activity include:
- Neuroprotective Effects: Studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurological disorders by modulating neurotransmitter activity.
- Antimicrobial and Anticancer Properties: Research indicates that derivatives similar to this compound have shown significant antimicrobial and anticancer activities, suggesting that this compound may possess similar effects .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:
- Interaction with Neurotransmitter Receptors: The piperidine component enhances binding to neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its therapeutic potential.
- Enzyme Inhibition: The compound has been studied for its potential role as an enzyme inhibitor, impacting various biological pathways that could lead to therapeutic applications in neurology and beyond.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 6-(piperidin-1-yl)nicotinate | C₁₂H₁₆N₂O₂ | Neuroprotective |
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate | C₁₃H₁₉N₃O₂ | Antidepressant |
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate | C₁₂H₁₆N₂O₂ | Potential anti-inflammatory |
This table illustrates how variations in substituents and ring structures can influence biological activity and pharmacological properties, showcasing the uniqueness of this compound within this chemical class.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Neuroprotective Studies: In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress, indicating potential for treating neurodegenerative diseases .
- Anticancer Research: Investigations into the anticancer properties have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar effects .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-12(15-6-4-3-5-7-15)14-9-11(10)13(16)17-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
RZHFTILLBNNBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCCCC2 |
Origin of Product |
United States |
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